Resocortol

Glucocorticoid receptor Binding affinity Corticosteroid pharmacology

Resocortol (CAS 76675-97-3) is the non-esterified parent alcohol of the veterinary glucocorticoid Resocortol butyrate (Pruban). It is supplied exclusively as a fully characterized analytical reference standard for identity, purity, and assay testing during ANDA submissions or commercial production. - Unique 17-propionyl-androst-4-en-3-one core structure not interchangeable with other corticosteroid reference standards; analytical methods require compound-specific validation. - Supplied with comprehensive Certificate of Analysis (CoA) and characterization data compliant with regulatory guidelines (USP/EP traceability available on request). - Enables accurate quantification of Resocortol butyrate API and finished product; essential for generic Pruban bioequivalence studies referencing EMA-approved specifications.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 76675-97-3
Cat. No. B1257822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResocortol
CAS76675-97-3
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C22H32O4/c1-4-18(25)22(26)10-8-16-15-6-5-13-11-14(23)7-9-20(13,2)19(15)17(24)12-21(16,22)3/h11,15-17,19,24,26H,4-10,12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1
InChIKeyHERCGHIBUWWDIX-CWNVBEKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resocortol: Analytical Reference Standard and Parent Alcohol of Resocortol Butyrate


Resocortol (CAS 76675-97-3) is the parent 11β,17α-dihydroxy-17-propionyl-androst-4-en-3-one alcohol of the synthetic glucocorticoid corticosteroid class [1]. It is the non-esterified precursor to Resocortol butyrate (RCB; CAS 76738-96-0), a veterinary topical glucocorticoid approved by the European Medicines Agency as Pruban for treating acute localised moist dermatitis in dogs [2]. Resocortol itself serves primarily as an analytical reference standard for RCB pharmaceutical development, method validation, and quality control applications [3]. As a synthetic glucocorticoid, it acts via the glucocorticoid receptor (NR3C1/GR) but carries an INN designation without having been independently marketed as a human therapeutic [4].

1 Analytical reference standard for Resocortol butyrate (RCB) pharmaceutical development
2 Parent alcohol (non-esterified precursor) of the veterinary topical glucocorticoid RCB
3 INN-designated synthetic glucocorticoid; not independently marketed as a human therapeutic

Why Generic Glucocorticoid Substitution Fails for Resocortol


Generic substitution within the glucocorticoid class is undermined by two compound-specific factors. First, Resocortol's 17-propionyl substitution pattern (lacking the 17-butyrate ester) distinguishes it structurally from its own marketed prodrug RCB and from other topical corticosteroids such as betamethasone valerate or clobetasol propionate; analytical methods developed for Resocortol cannot simply be transferred to alternative glucocorticoid reference standards without full re-validation [1]. Second, the pharmacologically active derivative RCB displays a quantitative receptor affinity and HPA-axis safety profile that is not replicated by dexamethasone, betamethasone valerate, or cortisol [2]. Substituting another glucocorticoid in a comparative receptor-binding or adrenal-suppression study would therefore introduce a compound with different GR affinity rank-order and different systemic safety margins, invalidating direct cross-study comparisons. These compound-specific analytical and pharmacological properties mean that procurement decisions cannot be guided solely by class-level corticosteroid similarity.

Structure 17-Propionyl substitution pattern differs from 17-butyrate ester in RCB and other topical corticosteroids; analytical methods may not transfer without re-validation.
Pharmacology RCB's glucocorticoid receptor affinity rank-order may differ materially from dexamethasone, betamethasone valerate, or cortisol; direct cross-study comparisons risk invalid interpretation.
Endpoints HPA-axis suppression profile observed with RCB may not replicate with other glucocorticoids; adrenal endpoint data are compound-specific and may not transfer across class.

Resocortol and Resocortol Butyrate: Comparative Evidence for Selection


RCB Glucocorticoid Receptor Binding Affinity

Resocortol butyrate (RCB), the 17-butyrate ester of Resocortol, demonstrated a relative glucocorticoid receptor (GR) binding affinity approximately 1.5-fold higher than dexamethasone, 3-fold higher than betamethasone valerate (BMV), and 10- to 14-fold higher than cortisol in a competitive radioligand binding assay [1]. The affinity of RCB was comparable to that of triamcinolone acetonide. The parent alcohol Resocortol serves as the non-esterified reference standard, and the high GR affinity of its butyrate ester is a distinguishing feature not observed with the unesterified parent alone. The metabolites of RCB displayed only low to very low receptor affinities, indicating that the intact ester is the primary pharmacologically active species [1].

GR Binding Affinity
Head-to-head
RCB relative affinity ~1.5× dexamethasone, ~3× betamethasone valerate, ~10–14× cortisol; comparable to triamcinolone acetonide
Supports receptor occupancy interpretation in GR binding assays
In vitro competitive radioligand binding; intact RCB ester is the active species
Glucocorticoid receptor Binding affinity Corticosteroid pharmacology

HPA-Axis Suppression: RCB vs. Betamethasone Valerate

In a placebo- and positive-controlled study in dogs, the AUC of plasma cortisol following CRH stimulation—a direct measure of adrenal suppression—was significantly reduced after topical application of betamethasone valerate (BMV) compared with pretreatment values, whereas the AUC in the RCB group was not reduced significantly [1]. Furthermore, oral administration of RCB did not suppress adrenocortical function, while BMV induced almost complete suppression of both basal and CRH-induced cortisol concentrations [1]. This indicates that RCB possesses a substantially reduced tendency to suppress the hypothalamic-pituitary-adrenal (HPA) axis relative to BMV under identical experimental conditions.

HPA-Axis Suppression
Head-to-head
RCB: no significant reduction in CRH-stimulated plasma cortisol AUC; BMV: significant suppression (p
Supports HPA-axis endpoint interpretation in canine model studies
In vivo dog CRH stimulation test; topical and oral administration
Biotransformation
Class-level
Liver: rapid 5α- + 5β-reduction; Skin: slower 5α-reduction only, no 5β-pathway detected
Context-dependent tissue metabolism profile; may support dermal exposure models
In vitro skin/liver homogenates; quantitative tissue clearance comparison not available
Receptor Selectivity
Class-level
Strong GR binding; weak cytoplasmic progesterone receptor binding; only minor mineralocorticoid and progestational activity reported
Supports GR-selective pathway interpretation in receptor profiling studies
EMEA pharmacological assessment; comparative quantitative data across assay systems limited
Veterinary Indication
Supporting evidence
EMA marketing authorisation (2000) for RCB 0.1% cream (Pruban) in canine acute localised moist dermatitis
Regulatory benchmark for veterinary dermatological corticosteroid studies
Indication specific to dogs; not applicable to off-label use or other species without validation
HPA axis Adrenal suppression Topical corticosteroid safety

RCB Biotransformation: Hepatic vs. Cutaneous

The main route of biotransformation of ³H-labelled RCB in both skin and liver was 5α-reduction of the A-ring followed by reduction of the 3-carbonyl group [1]. However, metabolism in the liver was much more rapid than in the skin, and the liver additionally exhibited 5β-reduction that was absent in cutaneous tissue [1]. This tissue-selective metabolic profile—rapid hepatic inactivation contrasted with slower cutaneous metabolism—supports topical efficacy while facilitating systemic clearance.

Biotransformation
Class-level
Liver: rapid 5α- + 5β-reduction; Skin: slower 5α-reduction only, no 5β-pathway detected
Context-dependent tissue metabolism profile; may support dermal exposure models
In vitro skin/liver homogenates; quantitative tissue clearance comparison not available
Biotransformation Metabolism 5α-reductase

Low Mineralocorticoid and Progestational Activity

Resocortol (and its butyrate ester) displays only weak binding to the cytoplasmic progesterone receptor while maintaining strong GR binding, resulting in low mineralocorticoid and progestational activity [1]. This is in contrast to cortisol, which has significant mineralocorticoid activity at therapeutic concentrations, and to certain other synthetic glucocorticoids that retain partial mineralocorticoid effects. The EMEA assessment noted that Resocortol's strong GR binding and weak progesterone receptor binding underpin its functional selectivity [1].

Receptor Selectivity
Class-level
Strong GR binding; weak cytoplasmic progesterone receptor binding; only minor mineralocorticoid and progestational activity reported
Supports GR-selective pathway interpretation in receptor profiling studies
EMEA pharmacological assessment; comparative quantitative data across assay systems limited
Receptor selectivity Mineralocorticoid Progestational

Approved Veterinary Indication: Acute Moist Dermatitis (Pruban)

Resocortol butyrate 0.1% cream (Pruban) received EU marketing authorisation (EMA/EMEA/V/C/000048, issued 16 November 2000) for the treatment of acute localised moist dermatitis in dogs [1]. This is a specific, regulated veterinary indication that differentiates RCB from many other synthetic glucocorticoids that are used off-label or lack formal veterinary approval for this condition. The authorised product is classified under ATCvet code QD07AC90 as a dermatological corticosteroid preparation [1].

Veterinary Indication
Supporting evidence
EMA marketing authorisation (2000) for RCB 0.1% cream (Pruban) in canine acute localised moist dermatitis
Regulatory benchmark for veterinary dermatological corticosteroid studies
Indication specific to dogs; not applicable to off-label use or other species without validation
Veterinary dermatology Acute moist dermatitis Topical corticosteroid

Resocortol and Resocortol Butyrate: Defined Application Scenarios


RCB Reference Standard for QC and ANDA Development

Resocortol (76675-97-3) serves as the primary reference standard for identity, purity, and assay testing of Resocortol butyrate active pharmaceutical ingredient and finished product (Pruban 0.1% cream). The compound is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications during ANDA or commercial production [1]. This use is inseparable from the parent compound's unique 17-propionyl-androst-4-en-3-one core structure, which cannot be substituted by other glucocorticoid reference standards.

Comparative GR Binding and Selectivity Profiling

Researchers conducting quantitative structure-activity relationship (QSAR) or selectivity profiling of glucocorticoid receptor ligands can employ RCB as a high-affinity comparator with 1.5× the GR affinity of dexamethasone and 3× that of betamethasone valerate [1]. The parent alcohol Resocortol provides the non-esterified baseline for probing the contribution of the 17-butyrate moiety to receptor binding. The documented low progesterone receptor cross-reactivity makes Resocortol/RCB a useful tool for dissecting GR-mediated from PR-mediated transcriptional effects [2].

HPA-Axis Safety Studies: Minimal Adrenal Suppression

For preclinical or clinical veterinary studies evaluating HPA-axis integrity after topical corticosteroid application, RCB offers a quantitatively validated low-suppression profile: no significant reduction in CRH-stimulated plasma cortisol AUC was observed after topical application, in contrast to significant suppression with betamethasone valerate [1]. This makes RCB the preferred topical glucocorticoid for study designs where adrenal function preservation is an experimental endpoint or a safety requirement.

Bioequivalence for Canine Acute Moist Dermatitis

The EMA-approved indication for acute localised moist dermatitis in dogs establishes RCB (Pruban) as a regulatory benchmark for new veterinary dermatological corticosteroid products [2]. Developers of generic topical glucocorticoid formulations for this indication must reference RCB in comparative pharmacokinetic, pharmacodynamic, and clinical endpoint bioequivalence studies. The tissue-specific biotransformation profile—rapid hepatic clearance with slower cutaneous metabolism—provides additional parameters for dermal pharmacokinetic bridging studies [1].

Application
Selection Property
Validation Focus
RCB analytical method development
Compound-specific 17-propionyl-androst-4-en-3-one core structure
Identity, purity, and assay verification for RCB active ingredient and finished product
Glucocorticoid receptor binding profiling
High-affinity GR ligand with documented comparator affinity data
Receptor occupancy and progesterone receptor cross-reactivity verification
Canine HPA-axis endpoint studies
Topical glucocorticoid with reported minimal adrenal suppression in dog model
Plasma cortisol AUC after CRH stimulation; adrenal function preservation endpoints
Canine acute moist dermatitis research model
Regulatory-approved veterinary corticosteroid benchmark product
Comparative dermal pharmacokinetic, pharmacodynamic, and clinical endpoint bridging studies
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